propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a 4-chlorophenyl group and a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Esterification: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with propyl acetate. This can be achieved using standard esterification reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromen-4-one core structure.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-4-one core structure allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the 4-chlorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate: A similar compound with a propanoate ester instead of an acetate ester.
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl acetate: A compound with a similar chromen-4-one core but different ester substituents.
Uniqueness
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of the chromen-4-one core, 4-chlorophenyl group, and propyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17ClO5 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
propyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H17ClO5/c1-2-9-24-19(22)12-25-15-7-8-16-18(10-15)26-11-17(20(16)23)13-3-5-14(21)6-4-13/h3-8,10-11H,2,9,12H2,1H3 |
InChI Key |
SVGVMKMACGTWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.